N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound featuring a furan-2-yl moiety, a dimethylaminoethyl group, and a 3-(methylsulfanyl)phenyl substituent linked via an ethanediamide bridge. Its molecular formula is C₁₉H₂₃N₃O₃S (calculated based on structural analysis), with a molecular weight of approximately 381.47 g/mol. The compound’s design integrates heterocyclic (furan) and sulfur-containing (methylsulfanyl) pharmacophores, which are common in bioactive molecules targeting enzymatic or receptor-mediated pathways .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(2)14(15-8-5-9-23-15)11-18-16(21)17(22)19-12-6-4-7-13(10-12)24-3/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZNELMJKGLCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Furan vs. Benzofuran :
- The target compound’s furan ring () offers lower steric hindrance and higher metabolic stability compared to benzofuran derivatives. Benzofuran analogs (e.g., in ) may exhibit improved DNA intercalation due to extended aromaticity but face faster hepatic clearance .
Substituent Positioning: In amonafide analogs (), 5- or 6-position dimethylaminoethyl substitutions drastically alter cytotoxicity. For example, 6-position derivatives (e.g., 4b) show superior activity (IC₅₀ = 0.23 μM) over 5-position isomers (IC₅₀ = 0.71 μM), likely due to enhanced DNA minor groove binding .
Ethanediamide Linker: The ethanediamide bridge in the target compound contrasts with sulfonamide or naphthalimide backbones in analogs (e.g., ).
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical and Bioactivity Data
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